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molecular formula C12H17N3O3 B1320778 2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid CAS No. 111855-51-7

2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid

Cat. No. B1320778
M. Wt: 251.28 g/mol
InChI Key: CQRGFILLDOIDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04849422

Procedure details

Operation was carried out in a manner similar to the one previously described in Example 5, using 10.4 g of 1-(2-hydroxyethyl)piperazine and 6.3 g of 2-chloronicotinic acid in 100 ml dioxane under reflux for 18 hours. Grams 3.9 of 2-[4-(2-hydroxyethyl)piperazin-1-yl]nicotinic acid, melting at 148°-171° C. (with decomposition), were obtained.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.Cl[C:11]1[N:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14]>O1CCOCC1>[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:11]2[N:19]=[CH:18][CH:17]=[CH:16][C:12]=2[C:13]([OH:15])=[O:14])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
OCCN1CCNCC1
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCN(CC1)C1=C(C(=O)O)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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